5-Etoxi-2-fluoropiridina

Descripción general

Descripción

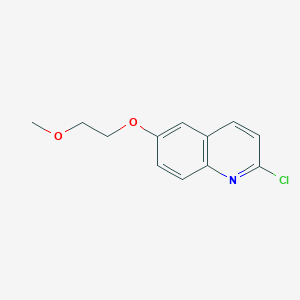

5-Ethoxy-2-fluoropyridine is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 5-Ethoxy-2-fluoropyridine and similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-fluoropyridine is represented by the InChI code1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a fluorine atom and an ethoxy group attached to it. Chemical Reactions Analysis

5-Ethoxy-2-fluoropyridine can participate in various chemical reactions. For instance, it can be involved in the Suzuki–Miyaura coupling, where it can act as an organoboron reagent . The reaction involves the coupling of two chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis

5-Ethoxy-2-fluoropyridine is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

5-Etoxi-2-fluoropiridina: es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su átomo de flúor que atrae electrones puede influir significativamente en la actividad biológica de las moléculas resultantes. Este compuesto se utiliza para introducir flúor en estructuras líderes, mejorando las propiedades físicas y biológicas de los productos farmacéuticos .

Desarrollo de Productos Químicos Agrícolas

En la agroquímica, la introducción de átomos de flúor en estructuras líderes es una modificación común para mejorar las propiedades físicas, biológicas y ambientales. This compound sirve como precursor para la síntesis de compuestos aromáticos que contienen flúor, que se utilizan ampliamente como ingredientes activos en productos agrícolas .

Agentes de Imagenología para Diagnósticos Médicos

Las piridinas fluoradas, incluidos los derivados de This compound, son de interés como posibles agentes de imagenología. Se pueden marcar con isótopos radiactivos como F-18 para crear compuestos utilizados en tomografías por emisión de positrones (PET), lo que ayuda en el diagnóstico y el manejo de enfermedades .

Radiobiología

En radiobiología, los derivados de This compound marcados con F-18 se utilizan para estudiar los efectos de la radiación en los organismos vivos. Estos estudios son cruciales para desarrollar tratamientos de radioterapia más seguros y efectivos para el cáncer .

Mecanismo De Acción

Target of Action

The primary target of 5-Ethoxy-2-fluoropyridine is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Ethoxy-2-fluoropyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of 5-Ethoxy-2-fluoropyridine’s action result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethoxy-2-fluoropyridine. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Safety and Hazards

The safety information for 5-Ethoxy-2-fluoropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The future directions for the use of 5-Ethoxy-2-fluoropyridine and similar compounds could involve their application in the synthesis of fluorinated pyridines . These compounds have interesting physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have potential applications in various fields, including medicine and agriculture .

Análisis Bioquímico

Biochemical Properties

5-Ethoxy-2-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 5-Ethoxy-2-fluoropyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation. Additionally, 5-Ethoxy-2-fluoropyridine can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Ethoxy-2-fluoropyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Ethoxy-2-fluoropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethoxy-2-fluoropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethoxy-2-fluoropyridine remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Ethoxy-2-fluoropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Ethoxy-2-fluoropyridine can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

5-Ethoxy-2-fluoropyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 5-Ethoxy-2-fluoropyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of 5-Ethoxy-2-fluoropyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

5-ethoxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWJZNSFHPWRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)

![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)